5-(2-Methoxyphenyl)oxazole
Overview
Description
5-(2-Methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-(2-Methoxyphenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors, often imparting preferential specificities in their biological responses .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the methoxyphenyl group at the 5-position of the oxazole nucleus could potentially influence its interaction with its targets and any resulting changes.
Biochemical Pathways
Oxazole derivatives have been associated with a broad range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-(2-Methoxyphenyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve the binding of the oxazole ring to specific active sites on enzymes or receptors, modulating their activity and leading to therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the oxazole ring to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, oxazole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites within the cell. For example, oxazole derivatives have been shown to affect the metabolism of fatty acids and glucose, impacting overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, oxazole derivatives may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where they exert their biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, oxazole derivatives have been observed to localize within the nucleus, mitochondria, or endoplasmic reticulum, where they interact with specific biomolecules and modulate cellular processes .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQZEQRJQEFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587622 | |
Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848608-55-9 | |
Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.